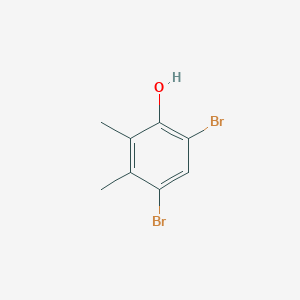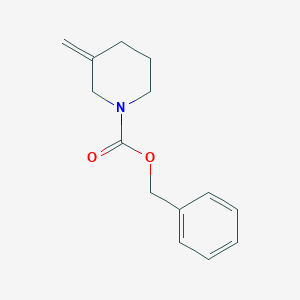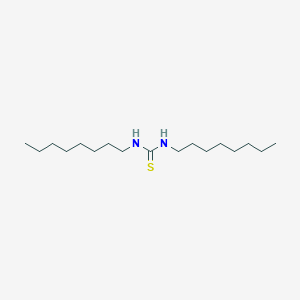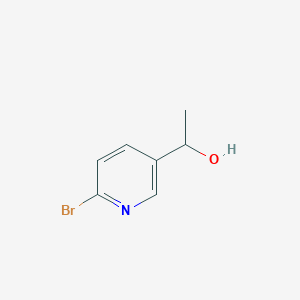
1-(6-Bromopyridin-3-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Bromopyridin-3-yl)ethanol, also known as 6-bromo-3-hydroxy-pyridine, is an organic compound with a molecular formula of C6H6BrNO. It is a white crystalline solid that is soluble in water and ethanol. It is a derivative of pyridine, which is an aromatic heterocyclic compound used in a variety of applications. This compound is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Hydrogen Production from Bio-ethanol
Bio-ethanol, an alcohol similar to the one , has been identified as a promising renewable energy carrier. Research has shown that reforming bio-ethanol provides an effective method for hydrogen production, which is crucial for fuel cell applications. Catalysts, particularly Rh and Ni, have been highlighted for their role in enhancing the hydrogen production process through ethanol reforming. This suggests that derivatives of ethanol, potentially including "1-(6-Bromopyridin-3-yl)ethanol," could be of interest in developing new catalysts or processes for renewable energy production (Ni, Leung, & Leung, 2007).
Biochemical Production and Purification
Ethanol and its derivatives are central to the production and purification of various biochemicals. For instance, the separation and purification processes of biologically produced 1,3-propanediol and 2,3-butanediol, which have wide applications, heavily rely on ethanol. This indicates the potential for "this compound" in similar purification processes of other valuable biochemicals, given its unique properties that may influence solubility, reactivity, and separation efficiency (Xiu & Zeng, 2008).
Ethanol Blends in Fuel Technology
The blending of ethanol with diesel to create ethanol-diesel blends has been studied for its potential to reduce particulate emissions in engines. This area of research is significant for environmental sustainability and improving fuel efficiency. The properties of "this compound," such as volatility, solubility, and combustion characteristics, could be explored for optimizing fuel blends and enhancing their environmental and performance benefits (Hansen, Zhang, & Lyne, 2005).
Eigenschaften
IUPAC Name |
1-(6-bromopyridin-3-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5(10)6-2-3-7(8)9-4-6/h2-5,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOJZKXYIAXLDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

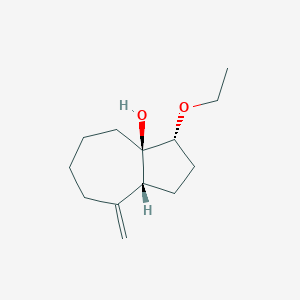
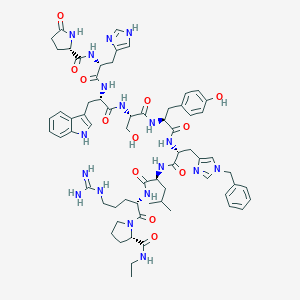


![3-Chloro-5-methoxy-benzo[D]isoxazole](/img/structure/B190068.png)
![3-Chloro-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B190069.png)
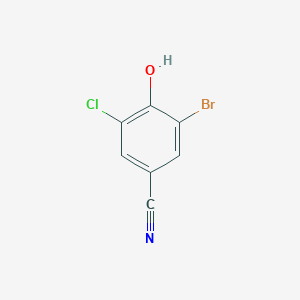
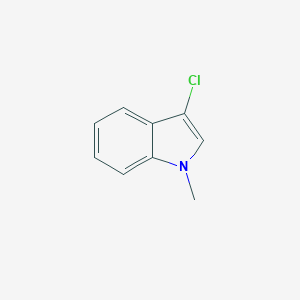
![Benzo[b]thiophene, 2-iodo-6-methoxy-](/img/structure/B190076.png)
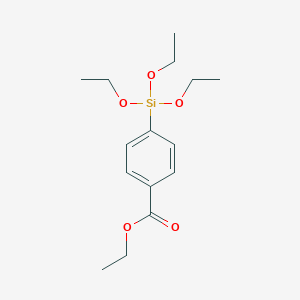
![(Z)-[Amino-[4-[(5R)-2-oxo-5-[[4-(2-oxo-2-propoxyethyl)piperazin-1-yl]methyl]-1,3-oxazolidin-3-yl]phenyl]methylidene]carbamic acid](/img/structure/B190082.png)
